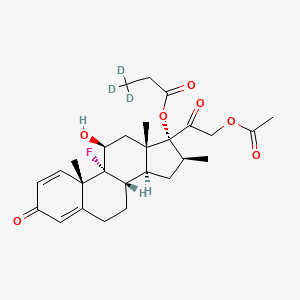
Betamethasone 21-acetate 17-propionate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone 21-acetate 17-propionate-d3 is a deuterium-labeled derivative of Betamethasone 21-acetate 17-propionate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules allows for precise quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-acetate 17-propionate-d3 involves the deuteration of Betamethasone 21-acetate 17-propionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Betamethasone 21-acetate 17-propionate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Betamethasone 21-acetate 17-propionate-d3 is widely used in scientific research, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of corticosteroids.
Biology: The compound is used to investigate the biological effects of deuterium substitution on cellular processes.
Medicine: Research on the compound helps in understanding the therapeutic potential and safety profiles of corticosteroid drugs.
Industry: It is utilized in the development and testing of new pharmaceutical formulations.
Wirkmechanismus
Betamethasone 21-acetate 17-propionate-d3 exerts its effects through mechanisms similar to those of Betamethasone. It acts as a glucocorticoid, binding to glucocorticoid receptors and modulating the expression of anti-inflammatory genes. The compound inhibits the activity of inflammatory transcription factors such as NF-Kappa B and phospholipase A2, leading to reduced production of pro-inflammatory mediators like arachidonic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone 21-acetate 17-propionate: The non-deuterated form of the compound.
Betamethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A closely related corticosteroid with a similar mechanism of action.
Uniqueness
Betamethasone 21-acetate 17-propionate-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic fate of corticosteroids and their interactions within biological systems .
Eigenschaften
Molekularformel |
C27H35FO7 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |
InChI-Schlüssel |
KJYZDNSUFNSFOL-XJVOYNEISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















